

# 2-(2-aminophenyl)acetonitrile basic properties

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## Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

Cat. No.: B023982

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An In-depth Technical Guide to the Basic Properties of **2-(2-aminophenyl)acetonitrile**

## Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **2-(2-aminophenyl)acetonitrile** (CAS No: 2973-50-4).<sup>[1][2][3][4]</sup> It is a versatile bifunctional molecule containing both a primary aromatic amine and a nitrile group.<sup>[1][2]</sup> This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown potential in medicinal applications, including as anti-tumor and antiviral agents.<sup>[1][2][5]</sup> This document details its physicochemical properties, reactivity, synthetic protocols, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

**2-(2-aminophenyl)acetonitrile** is an aromatic nitrile compound.<sup>[1][2]</sup> Its core structure consists of a benzene ring substituted at the ortho-position with an amino group (-NH<sub>2</sub>) and an acetonitrile (-CH<sub>2</sub>CN) side chain.<sup>[1][2]</sup> The quantitative physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	[1][2][3]
Molecular Weight	132.16 g/mol	[1][2]
CAS Number	2973-50-4	[1][2][3][4]
Melting Point	69-72 °C	[5]
Boiling Point	302.2±17.0 °C at 760 mmHg	[5]
Density	1.1±0.1 g/cm <sup>3</sup>	[5]
pKa (amino group)	~4.5	[1]
Solubility	Soluble in polar solvents like dimethyl sulfoxide and methanol.	[1][5]
Appearance	Solid	[5]
InChI Key	LMDPYYUISNUGGT-UHFFFAOYSA-N	[1]

## Reactivity and Chemical Transformations

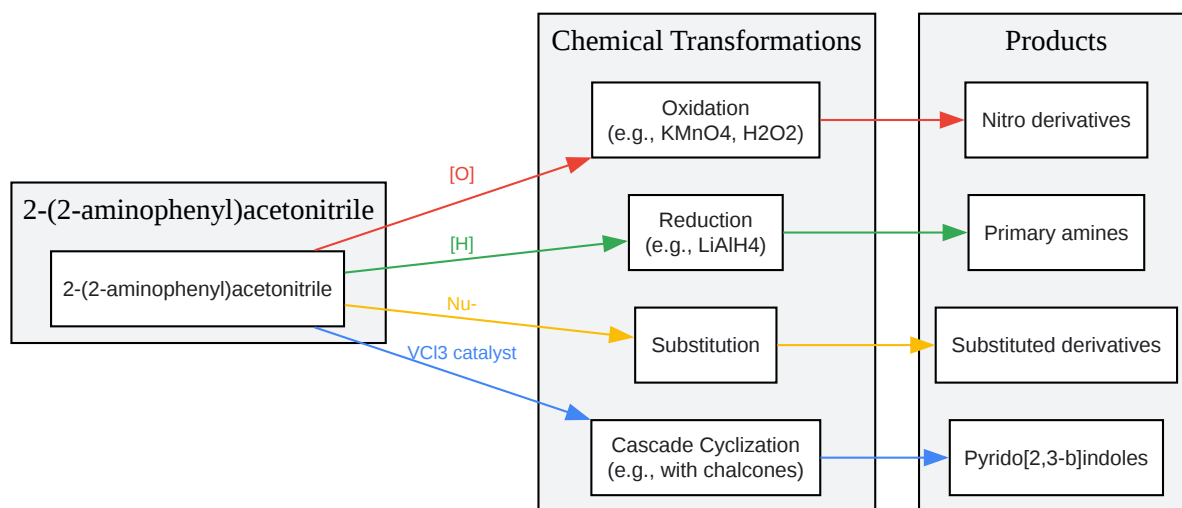
The reactivity of **2-(2-aminophenyl)acetonitrile** is dictated by the interplay of its amino and nitrile functional groups. The electron-donating nature of the amino group influences the reactivity of the aromatic ring and the acetonitrile moiety.[1][2]

Key reactions include:

- Oxidation: The amino group can be oxidized to a nitro group using common oxidizing agents. [1]
- Reduction: The nitrile group can be reduced to a primary amine.[1]
- Substitution: The amino group can be a site for nucleophilic substitution reactions.[1]

- Cyclization: It is a key precursor for synthesizing heterocyclic compounds, such as pyrido[2,3-b]indoles, through cascade cyclization reactions.[1]

Below is a diagram illustrating the main reactive pathways of **2-(2-aminophenyl)acetonitrile**.



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Reactivity pathways of **2-(2-aminophenyl)acetonitrile**.

## Experimental Protocols

### Synthesis of 2-(2-aminophenyl)acetonitrile from 2-Nitrophenylacetonitrile

A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound.[1]

Materials:

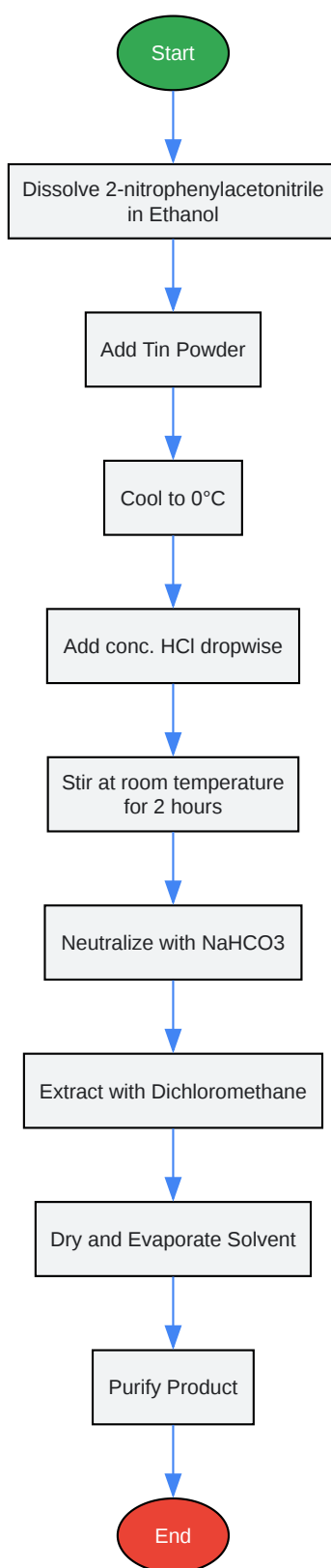
- 2-Nitrophenylacetonitrile
- Tin powder

- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane

Procedure:

- Dissolve 2-nitrophenylacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask.
- Add tin powder (10.0 equivalents) to the solution.
- Cool the mixture to  $0^\circ\text{C}$  in an ice bath.
- Slowly add concentrated HCl dropwise to the stirred mixture.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
- Neutralize the reaction mixture with a saturated solution of  $\text{NaHCO}_3$ .
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
- Purify the crude product, for example by column chromatography, to yield **2-(2-aminophenyl)acetonitrile**.

The workflow for this synthesis is depicted in the following diagram.



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Workflow for the synthesis of **2-(2-aminophenyl)acetonitrile**.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

**2-(2-aminophenyl)acetonitrile** can be analyzed using reverse-phase HPLC.[3]

- Column: Newcrom R1 or equivalent C18 column.[3]
- Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[3]
- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

## Biological Activity and Applications in Drug Development

The structural motifs present in **2-(2-aminophenyl)acetonitrile** make it a compound of interest in pharmaceutical research.[1][2] The amino group can participate in hydrogen bonding, a key interaction in drug-receptor binding.[1] The nitrile group can also be involved in interactions or serve as a handle for further chemical modification.[1]

While specific biological activities of **2-(2-aminophenyl)acetonitrile** itself are not extensively documented in the provided search results, structurally related compounds have shown antimicrobial properties.[1] Its primary role in drug development is as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] For instance, it is used in the synthesis of compounds with potential anti-tumor and antiviral activities.[1][2][5]

## Comparison with Structurally Similar Compounds

The properties of **2-(2-aminophenyl)acetonitrile** can be better understood by comparing it with its isomers and other related molecules.

Compound	Molecular Formula	Molecular Weight (g/mol )	Key Differences and Properties
2-(2-aminophenyl)acetonitrile	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	132.16	Amino group at the ortho position; electron-donating amino group enhances nucleophilic substitution and cyclization reactions. <a href="#">[1]</a> <a href="#">[2]</a>
2-(3-aminophenyl)acetonitrile	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	132.16	Amino group at the meta position. <a href="#">[6]</a>
2-(4-aminophenyl)acetonitrile	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	132.16	Amino group at the para position; a light yellow crystalline solid with a melting point of 45-48 °C. <a href="#">[7]</a> <a href="#">[8]</a>
2-(2-hydroxyphenyl)acetone	C <sub>8</sub> H <sub>7</sub> NO	133.15	Hydroxyl group instead of an amino group; participates in hydrogen bonding and oxidation but lacks the basicity of the amino group. <a href="#">[1]</a>
2-(2,4-dichlorophenyl)acetone	C <sub>8</sub> H <sub>5</sub> Cl <sub>2</sub> N	186.04	Two electron-withdrawing chlorine atoms instead of an amino group, reducing nucleophilic aromatic substitution activity. <a href="#">[1]</a>

## Conclusion

**2-(2-aminophenyl)acetonitrile** is a fundamentally important chemical intermediate with well-defined physicochemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex heterocyclic structures for pharmaceutical and material science applications. The experimental protocols for its synthesis and analysis are well-established. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery.

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